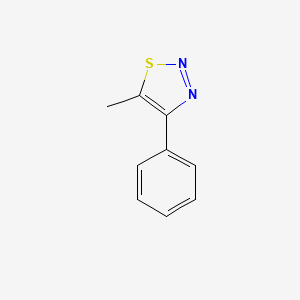

5-メチル-4-フェニル-1,2,3-チアゾール

概要

説明

4-フェニル-5-メチル-1,2,3-チアゾールは、4位にフェニル基、5位にメチル基が置換されたチアゾール環を含む複素環式化合物です。

2. 製法

合成経路および反応条件

4-フェニル-5-メチル-1,2,3-チアゾールの合成は、通常、適切な前駆体の環化を伴います。一般的な方法の1つは、フェニルヒドラジンを、水酸化カリウムなどの塩基の存在下、二硫化炭素とヨードメタンと反応させる方法です。 この反応は、中間体ヒドラジノカルボチオアミドの生成を経て進行し、チアゾール環が形成されます .

工業的製法

4-フェニル-5-メチル-1,2,3-チアゾールの工業的生産には、大規模生産用に最適化された同様の合成経路が使用される場合があります。 これには、連続フロー反応器、効率的な触媒、および収率を最大化し、副生成物を最小限に抑えるための最適化された反応条件の使用が含まれます .

科学的研究の応用

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌作用、抗真菌作用、抗ウイルス作用を示します。

医学: 特定の酵素や癌細胞増殖に関与する経路を阻害する能力により、抗癌剤としての可能性があります。

作用機序

4-フェニル-5-メチル-1,2,3-チアゾールの作用機序は、特定の分子標的との相互作用を伴います。たとえば、サイクリン依存性キナーゼ(CDK)などの酵素を阻害することができます。これは、CDKの活性部位に結合し、標的タンパク質のリン酸化を阻止し、細胞周期の進行を阻害することにより行われます。 このため、抗癌療法の候補として期待されています .

生化学分析

Biochemical Properties

5-Methyl-4-phenyl-1,2,3-thiadiazole, like other thiadiazole derivatives, has the ability to disrupt processes related to DNA replication . This allows it to inhibit the replication of both bacterial and cancer cells

Cellular Effects

Thiadiazole derivatives, including 5-Methyl-4-phenyl-1,2,3-thiadiazole, have shown cytotoxic effects on multiple human cancer cell lines . They have been evaluated for their effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that thiadiazole derivatives can disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells . This suggests that 5-Methyl-4-phenyl-1,2,3-thiadiazole may exert its effects at the molecular level through interactions with DNA or other biomolecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-5-methyl-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with carbon disulfide and methyl iodide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate hydrazinecarbothioamide, which cyclizes to form the thiadiazole ring .

Industrial Production Methods

Industrial production of 4-phenyl-5-methyl-1,2,3-thiadiazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .

化学反応の分析

反応の種類

4-フェニル-5-メチル-1,2,3-チアゾールは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。

還元: 還元は、水素化リチウムアルミニウムなどの還元剤を使用して実現できます。

一般的な試薬および条件

酸化: 酢酸中の過酸化水素。

還元: テトラヒドロフラン中の水素化リチウムアルミニウム。

生成される主な生成物

酸化: スルホキシドまたはスルホンが生成されます。

還元: チオールまたはアミンが生成されます。

置換: ハロゲン化誘導体が生成されます.

類似化合物との比較

類似化合物

1,3,4-チアゾール: 異なる置換パターンを持つ別のチアゾール異性体です。

1,2,4-チアゾール: 窒素原子と硫黄原子の配置が異なる異性体です。

チアゾール: 5員環に硫黄原子と窒素原子を含む関連する複素環式化合物です.

独自性

4-フェニル-5-メチル-1,2,3-チアゾールは、その特定の置換パターンによりユニークであり、異なる化学的および生物学的特性を付与します。 フェニル基とメチル基は、その安定性と反応性に貢献し、さまざまな用途に役立つ化合物になります .

特性

IUPAC Name |

5-methyl-4-phenylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-7-9(10-11-12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIBFXXOLIOOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NS1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40320370 | |

| Record name | 5-methyl-4-phenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64273-28-5 | |

| Record name | 1,2,3-Thiadiazole, 5-methyl-4-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64273-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 358739 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064273285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64273-28-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-4-phenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。